molecular formula C16H12ClFN4O B2693053 N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-66-6

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2693053
CAS番号: 890645-66-6
分子量: 330.75
InChIキー: DDPMOAOPZJUFIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 3. The compound features two aryl substituents: a 2-fluorophenyl group at position 1 of the triazole ring and a 2-chlorophenyl carboxamide moiety at position 4.

The presence of electron-withdrawing substituents (Cl and F) may influence solubility, stability, and target binding compared to analogs with alternative substituents.

特性

IUPAC Name

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-8-4-2-6-11(13)17)20-21-22(10)14-9-5-3-7-12(14)18/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMOAOPZJUFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17H14ClFN4O
  • Molecular Weight : 344.77 g/mol
  • IUPAC Name : N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

This structure features a triazole ring which is known for its role in various biological activities, including anticancer properties.

Anticancer Activity

Research has demonstrated that N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer activity against several cancer cell lines.

  • Case Study : A study evaluated the compound's effects on human leukemia cell lines (e.g., CCRF-CEM, K562). The compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant antiproliferative effects .
Cell LineIC50 (µM)Reference
CCRF-CEM0.65
K5620.75
MCF-7 (Breast)0.85

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 protein expression .
  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G0/G1 phase arrest in treated cells .
  • Anti-inflammatory Properties : In addition to its anticancer effects, N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential in reducing inflammation by inhibiting NF-κB signaling pathways .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

  • Absorption : Good oral bioavailability is expected due to the compound's lipophilicity.
  • Distribution : The ability to cross the blood-brain barrier (BBB) has been noted in similar triazole compounds, suggesting potential neuroprotective effects .

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the unique efficacy of N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:

CompoundIC50 (µM)Activity Type
N-(4-thiocyanatophenyl)-triazole0.80Antiproliferative
Doxorubicin0.75Chemotherapy
N-(2-chlorophenyl)-triazole0.85Anticancer

類似化合物との比較

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the triazole ring and the carboxamide group. Key examples include:

Compound Name Substituents (Triazole Positions 1 and 4) Molecular Formula Synthesis Method Reported Activity/Properties
Target Compound 1: 2-fluorophenyl; 4: 2-chlorophenylamide C₁₆H₁₂ClFN₄O Likely General Procedure B (acid chloride + amine) Inferred Wnt/β-catenin modulation
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 2-fluorophenyl; 4: 2-ethoxyphenylamide C₁₈H₁₇FN₄O₂ General Procedure B Not specified; structural emphasis on ethoxy group
1-(4-Methylphenyl)-N-substituted-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 4-methylphenyl; 4: variable amines Variable Acid chloride + amines Focus on synthetic methodology
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide 1: 4-chlorophenyl; 4: 2-aminoethylamide C₁₂H₁₄ClN₅O Multi-step synthesis (88% yield) Emphasis on aminoethyl solubility effects

Key Observations :

  • Substituent Position : The 2-fluorophenyl group at position 1 is conserved in the target compound and ’s analog, whereas and use 4-methylphenyl or 4-chlorophenyl groups. The 2-substitution pattern may enhance steric effects or electronic interactions with biological targets compared to para-substituted analogs.
  • Carboxamide Modifications: The 2-chlorophenylamide group in the target compound contrasts with ’s 2-ethoxyphenylamide and ’s 2-aminoethylamide. Ethoxy groups may increase lipophilicity, while aminoethyl groups improve aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted aniline derivatives (e.g., 2-chloroaniline and 2-fluoroaniline) with isocyanides or carbonyl precursors to form intermediates like carboximidoyl chlorides .
  • Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or sodium azide-mediated reactions to construct the triazole core .
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), HPLC, and mass spectrometry . Key challenges include controlling regioselectivity during triazole formation and managing steric hindrance from ortho-substituted aryl groups.

Q. How can researchers validate the structural integrity of this compound?

Methodological approaches include:

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., similar triazoles in used Acta Crystallographica data) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl), and IR (C=O stretch ~1650 cm⁻¹) .
  • Elemental analysis : Verify molecular formula (e.g., C₁₆H₁₂ClFN₄O; theoretical C 58.1%, H 3.6%, N 16.9%) .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data for triazole carboxamides?

Discrepancies may arise from:

  • Solubility limitations : Low aqueous solubility (common in triazoles, as noted in ) can reduce bioactivity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Assay variability : Compare orthogonal assays (e.g., fluorometric vs. radiometric) for COX-2 or kinase inhibition. Normalize data using positive controls (e.g., celecoxib for COX-2) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-chlorophenyl with 4-bromophenyl) to isolate steric/electronic effects .

Q. How can researchers elucidate the mechanism of action for this compound in neurodegenerative disease models?

Advanced methodologies include:

  • Calcium mobilization assays : Use CHO-K1 cells transfected with target receptors (e.g., NTS1/NTS2) and Calcium 5 dye to measure intracellular Ca²⁺ flux (EC₅₀ calculations; see ) .
  • Competitive binding studies : Employ ¹²⁵I-labeled ligands to determine Ki values (e.g., neurotensin receptor binding with IC₅₀ < 100 nM) .
  • Transcriptomics : RNA-seq or qPCR to identify downstream pathways (e.g., NF-κB or MAPK) after treatment .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Bioactivity Testing : Pair in vitro assays with in vivo models (e.g., zebrafish for neuroinflammation studies) to validate therapeutic potential .
  • Data Reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA) to address variability in enzyme inhibition studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。